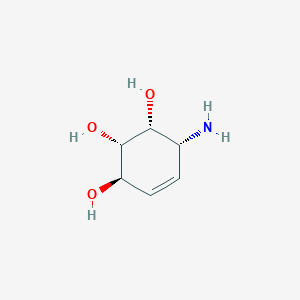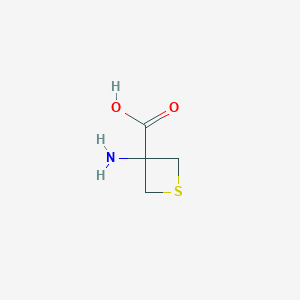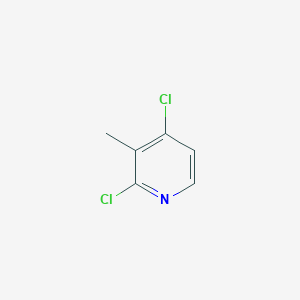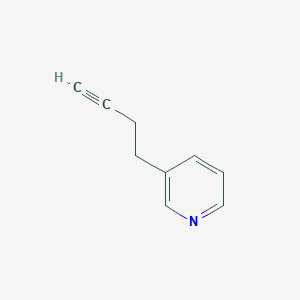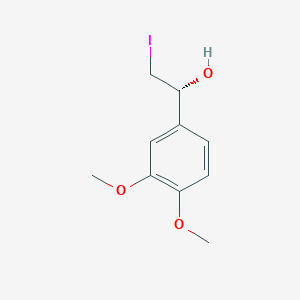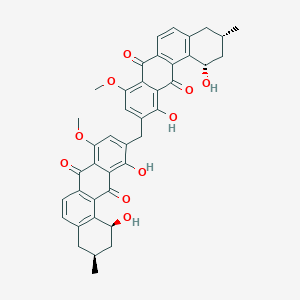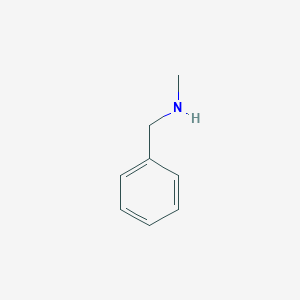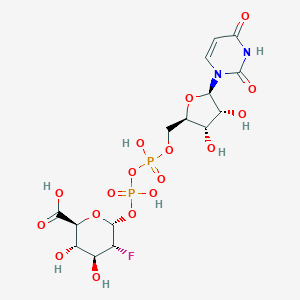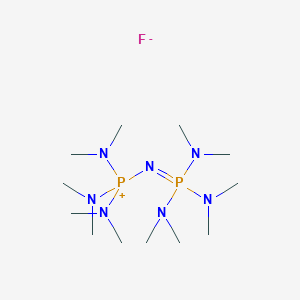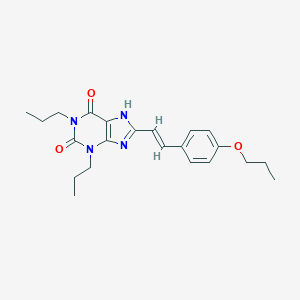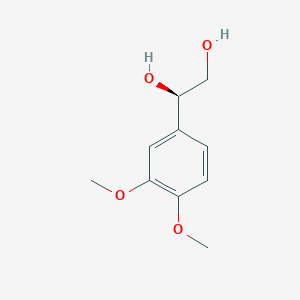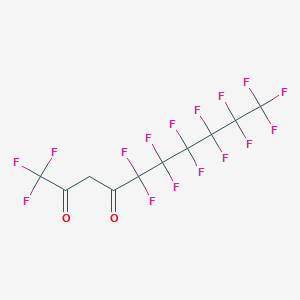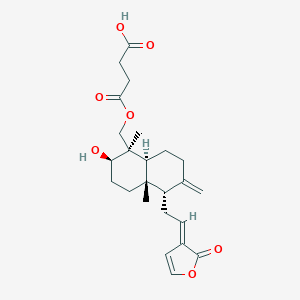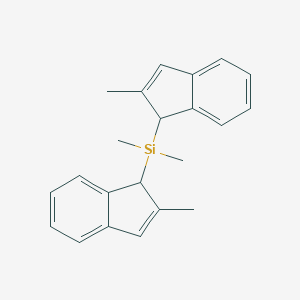
Dimethyl-bis(2-methyl-1H-inden-1-yl)silane
Descripción general
Descripción
Dimethyl-bis(2-methyl-1H-inden-1-yl)silane is a heterocyclic organic compound . It has the molecular formula C22H24Si and a molecular weight of 316.51 g/mol .
Molecular Structure Analysis
The molecular structure of Dimethyl-bis(2-methyl-1H-inden-1-yl)silane consists of a silicon atom bonded to two methyl groups and two 2-methyl-1H-inden-1-yl groups . The InChI Key is XXHUSANMBSHRKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Dimethyl-bis(2-methyl-1H-inden-1-yl)silane has a boiling point of 445.3ºC at 760 mmHg and a melting point of 92-99ºC (lit.) . It has a density of 1.06g/cm³ .Propiedades
Número CAS |
143232-13-7 |
|---|---|
Nombre del producto |
Dimethyl-bis(2-methyl-1H-inden-1-yl)silane |
Fórmula molecular |
C22H24Si |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
dimethyl-bis(2-methyl-1H-inden-1-yl)silane |
InChI |
InChI=1S/C22H24Si/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22/h5-14,21-22H,1-4H3 |
Clave InChI |
XXHUSANMBSHRKP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C1[Si](C)(C)C3C(=CC4=CC=CC=C34)C |
SMILES canónico |
CC1=CC2=CC=CC=C2C1[Si](C)(C)C3C(=CC4=CC=CC=C34)C |
Otros números CAS |
143232-13-7 |
Sinónimos |
DIMETHYLBIS(2-METHYL-1H-INDEN-1-YL)SILAN E |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


